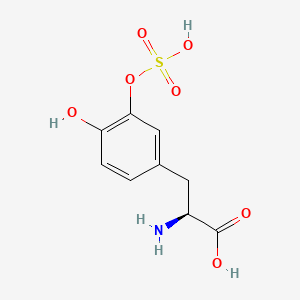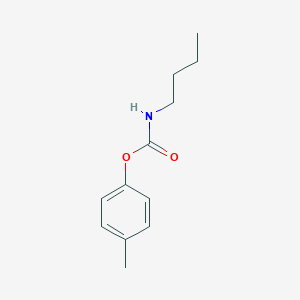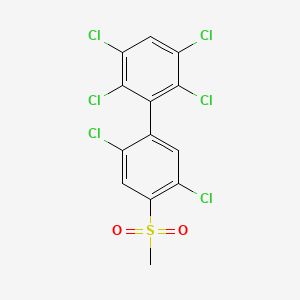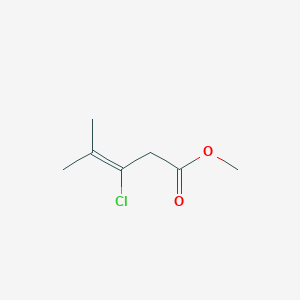
1,2,2,6,6-Pentamethylpiperidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,6,6-Pentamethylpiperidine;hydrobromide is a chemical compound with the molecular formula C10H21N·HBr. It is a derivative of 1,2,2,6,6-Pentamethylpiperidine, which is known for its sterically hindered structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,6,6-Pentamethylpiperidine can be synthesized through several methods. One common method involves the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced to 2,2,6,6-tetramethylpiperidine using the Wolff–Kishner reduction . This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
Industrial Production Methods
In industrial settings, 1,2,2,6,6-Pentamethylpiperidine is often produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,6,6-Pentamethylpiperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted piperidines
Wissenschaftliche Forschungsanwendungen
1,2,2,6,6-Pentamethylpiperidine;hydrobromide has several applications in scientific research:
Chemistry: It is used as an organic structure-directing agent in the synthesis of zeolites.
Materials Science: It is used to improve the photostability of fluorophores in materials.
Medicine: It is being explored for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 1,2,2,6,6-Pentamethylpiperidine;hydrobromide involves its interaction with molecular targets through steric hindrance. The compound’s bulky structure prevents certain reactions from occurring, making it useful in selective synthesis . It can also act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
1,2,2,6,6-Pentamethylpiperidine;hydrobromide can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the additional methyl group at the 1-position.
1,2,2,6,6-Pentamethylpiperidine: The free base form without the hydrobromide salt.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1,2,2,6,6-Pentamethylpiperidine.
The uniqueness of this compound lies in its sterically hindered structure, which makes it highly selective in chemical reactions and useful in various scientific applications.
Eigenschaften
| 108331-09-5 | |
Molekularformel |
C10H22BrN |
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
1,2,2,6,6-pentamethylpiperidine;hydrobromide |
InChI |
InChI=1S/C10H21N.BrH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H |
InChI-Schlüssel |
FWSCHINNMQSAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C)(C)C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)






